molecular formula C8H14ClNO2 B7933687 (4-Chloro-cyclohexylamino)-acetic acid

(4-Chloro-cyclohexylamino)-acetic acid

Cat. No.: B7933687
M. Wt: 191.65 g/mol
InChI Key: NPYNWWPDPBLKIL-UHFFFAOYSA-N
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Description

(4-Chloro-cyclohexylamino)-acetic acid is an organic compound characterized by the presence of a cyclohexane ring substituted with a chlorine atom and an amino group, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-cyclohexylamino)-acetic acid typically involves the chlorination of cyclohexylamine followed by the introduction of the acetic acid group. One common method includes:

    Chlorination: Cyclohexylamine is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) to introduce the chlorine atom at the 4-position of the cyclohexane ring.

    Amination: The chlorinated cyclohexane derivative is then treated with ammonia or an amine to introduce the amino group.

    Acetylation: Finally, the amino group is reacted with acetic anhydride or acetyl chloride to form the acetic acid moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-cyclohexylamino)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH₄) can convert the compound into amines or alcohols.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or sodium methoxide (NaOCH₃).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or ethers.

Scientific Research Applications

(4-Chloro-cyclohexylamino)-acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-cyclohexylamino)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A precursor in the synthesis of (4-Chloro-cyclohexylamino)-acetic acid.

    4-Chlorocyclohexanone: A related compound with a ketone functional group instead of an amino group.

    Cyclohexylacetic acid: Similar structure but lacks the chlorine and amino substituents.

Uniqueness

This compound is unique due to the presence of both a chlorine atom and an amino group on the cyclohexane ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[(4-chlorocyclohexyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO2/c9-6-1-3-7(4-2-6)10-5-8(11)12/h6-7,10H,1-5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYNWWPDPBLKIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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